molecular formula C12H14O B177032 2-[4-(Propan-2-yl)phenyl]prop-2-enal CAS No. 198759-16-9

2-[4-(Propan-2-yl)phenyl]prop-2-enal

Cat. No.: B177032
CAS No.: 198759-16-9
M. Wt: 174.24 g/mol
InChI Key: UUOJCVAXXPLPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Propan-2-yl)phenyl]prop-2-enal, also known as 4-isopropylcinnamaldehyde , is a synthetic cinnamaldehyde derivative of interest in scientific research. As a phenylpropanoid-like compound , it serves as a valuable chemical intermediate for synthesizing more complex organic molecules and exploring structure-activity relationships. Researchers can utilize this compound in the development of novel synthetic pathways, leveraging its aromatic core and aldehyde functional group for further chemical modifications. Its structural similarity to other cinnamaldehyde derivatives, which are studied for their roles in various biological pathways , makes it a candidate for investigations in medicinal chemistry and pharmacology. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

198759-16-9

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)prop-2-enal

InChI

InChI=1S/C12H14O/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-9H,3H2,1-2H3

InChI Key

UUOJCVAXXPLPRJ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=C)C=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=C)C=O

Synonyms

Benzeneacetaldehyde, alpha-methylene-4-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity, physical properties, and biological activity of 2-[4-(Propan-2-yl)phenyl]prop-2-enal are influenced by its substituents. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Substituent(s) on Phenyl Ring Key Features Reference
2-[4-(Propan-2-yl)phenyl]prop-2-enal C₁₂H₁₄O Propan-2-yl (para) High steric bulk from isopropyl group; moderate electrophilicity at β-carbon.
3-(4-Chloro-2-fluorophenyl)prop-2-enal C₉H₆ClFO Cl (para), F (ortho) Electron-withdrawing groups enhance electrophilicity; moderate enzyme inhibition.
3-(2,6-Difluorophenyl)prop-2-enal C₉H₆F₂O F (ortho, meta) Reduced steric hindrance; limited anti-inflammatory activity.
3-(4-Nitrophenyl)prop-2-enal C₉H₇NO₃ NO₂ (para) Strong electron-withdrawing nitro group increases reactivity; high cytotoxicity.
3-(4-Propan-2-yloxyphenyl)prop-2-enal C₁₂H₁₄O₂ Propan-2-yloxy (para) Ether linkage alters solubility; reduced electrophilicity due to oxygen.

Physical and Chemical Properties

  • Solubility : The isopropyl group in 2-[4-(Propan-2-yl)phenyl]prop-2-enal enhances lipophilicity compared to analogues with polar substituents (e.g., nitro or hydroxyl groups) .
  • Reactivity: Electron-withdrawing groups (e.g., NO₂, Cl) in analogues like 3-(4-nitrophenyl)prop-2-enal increase the electrophilicity of the α,β-unsaturated system, accelerating nucleophilic additions. In contrast, the isopropyl group in the parent compound provides steric shielding, slowing such reactions .
  • Thermal Stability : Bulky substituents (e.g., isopropyl) improve thermal stability relative to smaller groups (e.g., F, Cl) due to reduced molecular mobility .

Key Research Findings

  • Synthetic Utility : The isopropyl group in 2-[4-(Propan-2-yl)phenyl]prop-2-enal facilitates regioselective reactions in asymmetric synthesis, as demonstrated in studies on Diels-Alder adducts .
  • Biological Screening : Derivatives of this compound have shown promise in preliminary assays for kinase inhibition, though activity is lower than nitro- or chloro-substituted analogues .
  • Computational Studies : Density functional theory (DFT) analyses reveal that the isopropyl group’s steric effects dominate over electronic contributions in reaction transition states .

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